molecular formula C20H25NO4 B2533275 2-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 91790-53-3

2-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2533275
CAS No.: 91790-53-3
M. Wt: 343.423
InChI Key: YDCQKNFVLHDJKY-UHFFFAOYSA-N
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Description

The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline . Isoquinoline derivatives are often used in medicinal chemistry due to their pharmacological properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(3,4-Dimethoxybenzylidene)-1-indanone and 2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide are synthesized through various organic reactions. For instance, the synthesis of (±)-DMBO was accomplished in three stages: reduction of the 3,4-dimethoxybenzaldehyde carbonyl group, chloride formation from (±)-4-methyloctanoic acid, and esterification of 3,4-dimethoxybenzyl alcohol with (±)-4-methyloctanoyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-(3,4-Dimethoxybenzylidene)-1-indanone and 2-(3,4-Dimethoxybenzylidene)hydrazinecarboxamide have been analyzed and their molecular formulas are C18H16O3 and C10H13N3O3 respectively .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .

Scientific Research Applications

Electrochemical Oxidation and Anodic Reactions

  • Electrochemical Oxidation: Research on the anodic oxidation of compounds related to 2-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has led to the discovery of new products, such as 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one. This highlights the potential for novel compound synthesis through electrochemical methods (Sainsbury & Todd, 1992).
  • Oxidative Reactions: Anodic oxidation processes involving compounds similar to this compound can lead to various products, including quaternary ammonium derivatives and salts, demonstrating the versatility of these compounds in chemical synthesis (Carmody, Sainsbury & Newton, 1980).

Synthesis and Cyclization Studies

  • Enantiospecific Synthesis: The synthesis of homochiral tetrahydroisoquinoline derivatives, including those related to the compound , has been explored, showing the importance of stereochemistry in the synthesis of these compounds (Coote, Davies, Middlemiss & Naylor, 1989).
  • Cyclisation Studies: Acid-promoted cyclisations of compounds structurally related to this compound have been studied, revealing insights into the formation of various isochromans and isoquinolines (Kametani, Takahashi, Sugahara, Koizumi & Fukumoto, 1971).

Biological Applications and Studies

  • Radioligand Binding Studies: Methoxylated tetrahydroisoquinolinium derivatives, related to the compound , have been synthesized and evaluated for their affinity for apamin-sensitive binding sites. This highlights the potential biological applications of these compounds in neurological studies (Graulich et al., 2006).
  • Local Anesthetic Activity and Toxicity Studies: A series of 1-aryltetrahydroisoquinoline alkaloid derivatives, structurally similar to the compound , were synthesized and evaluated for local anesthetic activity and acute toxicity. This underscores the potential pharmaceutical applications of these compounds (Azamatov et al., 2023).

Safety and Hazards

The safety data sheet for a similar compound, 3,4-Dimethoxybenzaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 3,4-dimethoxybenzyl group has been used as a solubilizing protective group for the in situ deprotection/deposition of extended aromatic thiolate monolayers . This suggests potential applications in the field of materials science .

Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-17-6-5-14(9-18(17)23-2)12-21-8-7-15-10-19(24-3)20(25-4)11-16(15)13-21/h5-6,9-11H,7-8,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQKNFVLHDJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC3=CC(=C(C=C3C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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